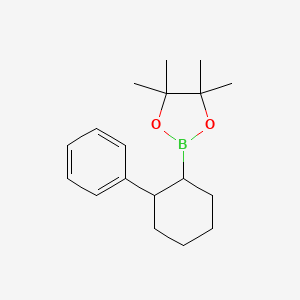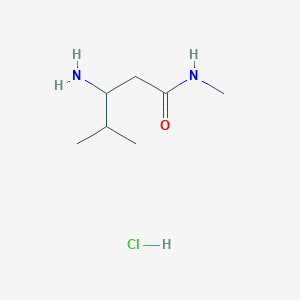![molecular formula C10H8N4O2S B13568863 1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B13568863.png)
1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-6-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,1-Dioxo-1lambda6-thietan-3-yl)-1H-1,2,3-benzotriazole-6-carbonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzotriazole ring fused with a thietane ring, which is further modified with a dioxo group and a carbonitrile group. The presence of these functional groups imparts distinct chemical reactivity and stability to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-dioxo-1lambda6-thietan-3-yl)-1H-1,2,3-benzotriazole-6-carbonitrile typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe dioxo group is then introduced via oxidation reactions, and the carbonitrile group is added through nucleophilic substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial in scaling up the production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1,1-Dioxo-1lambda6-thietan-3-yl)-1H-1,2,3-benzotriazole-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be employed to modify the dioxo group or other functional groups within the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles/Electrophiles: Various nucleophiles (e.g., amines, thiols) and electrophiles (e.g., alkyl halides) for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with diverse chemical properties .
Applications De Recherche Scientifique
1-(1,1-Dioxo-1lambda6-thietan-3-yl)-1H-1,2,3-benzotriazole-6-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Mécanisme D'action
The mechanism of action of 1-(1,1-dioxo-1lambda6-thietan-3-yl)-1H-1,2,3-benzotriazole-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. For instance, the benzotriazole ring may interact with metal ions or active sites in enzymes, while the thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates .
Comparaison Avec Des Composés Similaires
- 1,1-Dioxo-1lambda6-thietan-3-yl methanesulfonate
- (1,1-Dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride
Comparison: Compared to these similar compounds, 1-(1,1-dioxo-1lambda6-thietan-3-yl)-1H-1,2,3-benzotriazole-6-carbonitrile is unique due to the presence of the benzotriazole ring and the carbonitrile groupFor example, the benzotriazole ring provides additional sites for substitution reactions, while the carbonitrile group can participate in various nucleophilic addition reactions.
Propriétés
Formule moléculaire |
C10H8N4O2S |
|---|---|
Poids moléculaire |
248.26 g/mol |
Nom IUPAC |
3-(1,1-dioxothietan-3-yl)benzotriazole-5-carbonitrile |
InChI |
InChI=1S/C10H8N4O2S/c11-4-7-1-2-9-10(3-7)14(13-12-9)8-5-17(15,16)6-8/h1-3,8H,5-6H2 |
Clé InChI |
AZKRPYPVNKUBIS-UHFFFAOYSA-N |
SMILES canonique |
C1C(CS1(=O)=O)N2C3=C(C=CC(=C3)C#N)N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butylN-[(4-amino-2,3,5,6-tetrafluorophenyl)methyl]carbamate](/img/structure/B13568787.png)
![1-[4-(Trifluoromethylthio)phenyl]-2-methyl-2-propanol](/img/structure/B13568795.png)
![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13568801.png)
![[1-(2,2-Difluoroethyl)cyclopropyl]methanol](/img/structure/B13568816.png)
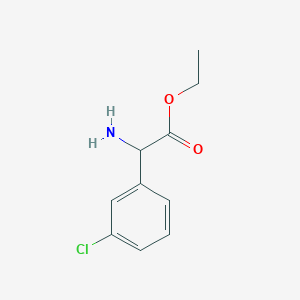
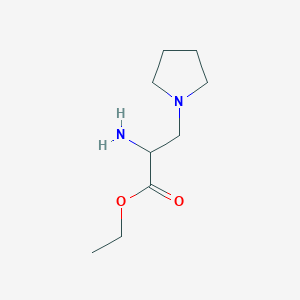
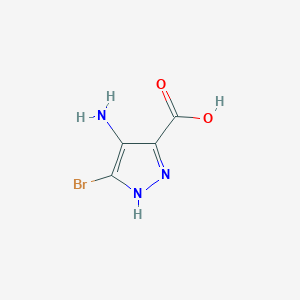

![1,5-Dimethyl-3-azabicyclo[3.2.0]heptane](/img/structure/B13568860.png)

